Unsubstituted α-Chloromethyl Oxazoline Enables High-Yielding Cyclopropane Trimerization
The metalation of 2-(Chloromethyl)-4,5-dihydro-1,3-oxazole with a strong base (LDA) uniquely drives a clean, near-quantitative conversion to a tricyclopropane scaffold. This behavior is not generalizable; it is highly dependent on the α-substitution of the chloroalkyl group. In a direct comparison, the 2-(1-chloroethyl) analog under identical conditions does not undergo this trimerization [1].
| Evidence Dimension | Reaction Outcome (Cyclopropanation vs. No Reaction) |
|---|---|
| Target Compound Data | Clean and near-quantitative conversion to trans-1,2,3-tris(oxazolinyl)cyclopropane |
| Comparator Or Baseline | 2-(1-Chloroethyl)-4,4-dimethyl-2-oxazoline |
| Quantified Difference | Reaction occurs (target) vs. Reaction does not occur (comparator) |
| Conditions | Treatment with 2 equiv. of LDA in THF at -98°C in the absence of an external electrophile |
Why This Matters
This confirms the compound is essential for accessing the unique tris(oxazolinyl)cyclopropane architecture, a motif unattainable with the closely related ethyl-substituted analog.
- [1] Capriati, V., Florio, S., Luisi, R., & Rocchetti, M. T. (2002). Metalation of 2-Chloromethyl-2-oxazolines: Synthesis of 1,2,3-Tris(oxazolinyl)cyclopropanes and Derivatives. The Journal of Organic Chemistry, 67(3), 759–763. View Source
